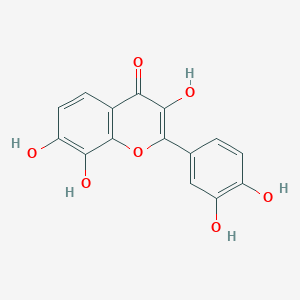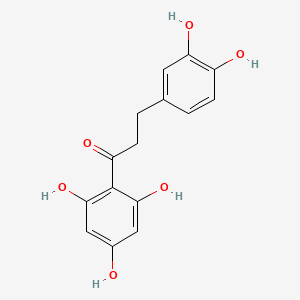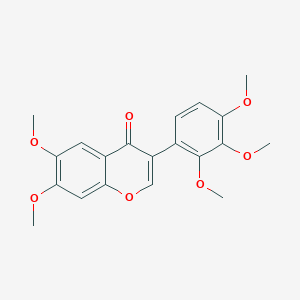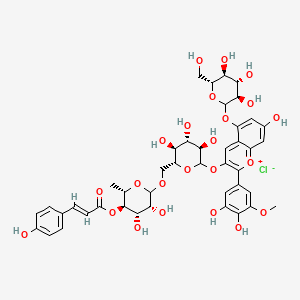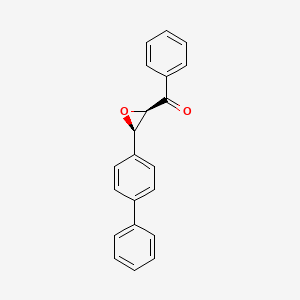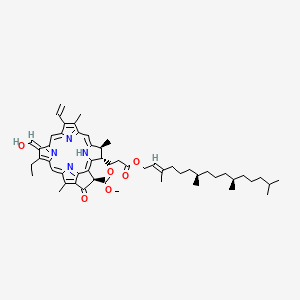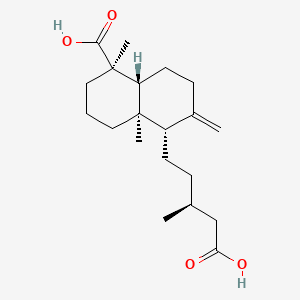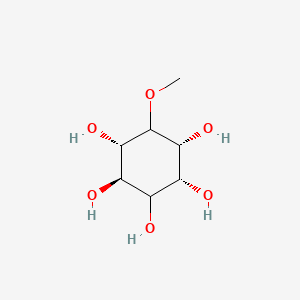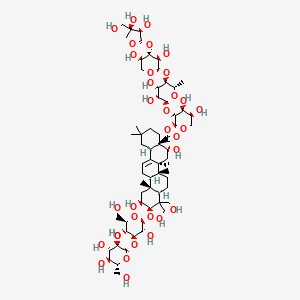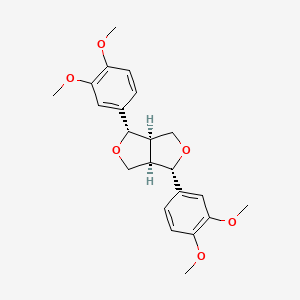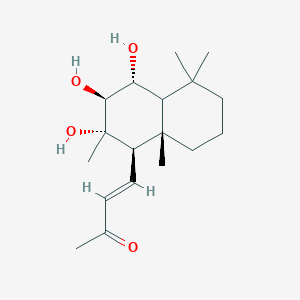
Sterebin A-Stevia rebaudiana
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stevia rebaudiana, commonly known as stevia, is a perennial shrub native to South America. It is a member of the Asteraceae family and is widely used as a sweetener due to its intense sweetness. The active component of stevia is a diterpene glycoside known as stevioside, which is responsible for the sweet taste of the plant. The extract of stevia, known as stevia extract or steviol glycosides, is used as a sugar substitute in food and beverages.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Natural Sweetener with Medicinal Benefits Stevia rebaudiana, renowned for its sweetening properties, is also acknowledged for its medicinal benefits. Steviol glycosides, primarily stevioside and rebaudioside A, extracted from the plant, are pivotal not only as non-caloric sweeteners but also for their therapeutic potential. These compounds showcase an array of medicinal activities including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal properties. The biological activities of steviol glycosides highlight their potential in addressing various health conditions, warranting further exploration into their therapeutic applications and underlying mechanisms (Orellana-Paucar, 2023).
Antioxidant and Renal Protective Properties Stevia leaves, particularly their extracted polyphenols and fiber, have been studied for their antioxidant and anti-diabetic properties. In diabetic rats, supplementation with stevia leaves or its polyphenol extract was observed to reduce oxidative stress and improve antioxidant status. This led to a reduction in blood glucose levels and liver toxicity markers, and an improvement in insulin levels and renal function. These findings suggest a potential role for stevia in managing diabetes and its complications, including oxidative stress and renal damage (Shivanna, Naika, Khanum, & Kaul, 2013).
Anti-Cariogenic Properties Stevia's glycosides, notably steviosides, and related compounds such as rebaudioside A and isosteviol, have demonstrated not only sweetness but also therapeutic benefits. These compounds exhibit anti-hyperglycemic, anti-hypertensive, anti-inflammatory, anti-tumor, anti-diarrheal, diuretic, and immunomodulatory actions. Of particular note is their anti-bacterial effect on oral bacterial flora, pointing towards the anti-cariogenic properties of stevia extracts. This suggests a non-cariogenic nature of stevia, making it a potentially beneficial sweetener with respect to dental health (Ferrazzano et al., 2015).
Industrial and Biotechnological Applications
Biotechnological Approaches for Cultivation and Metabolite Production Stevia's increasing usage in medicine, pharmacy, and the food industry necessitates mass propagation through biotechnological methods. The cultivation of Stevia using biotechnological approaches, such as the application of plant growth regulators, additives, and nanoparticles, shows promise in enhancing the production of biomass and secondary metabolites, including steviol glycosides. These approaches have the potential to improve the agronomic traits of Stevia plants and increase the production of valuable compounds (Miladinova-Georgieva et al., 2022).
Molecular Diagnostics and Genetic Studies Recent advances in molecular diagnostics and genetic studies of Stevia rebaudiana have unveiled its potential in the medical field. Research focusing on cloning genes involved in steviol glycoside biosynthesis, transgenic studies, RNAi experiments, and miRNA profiling has been instrumental in understanding the plant's development and physiology. These studies offer insights into Stevia's roles and the regulation of gene expression, highlighting its significance in pharmacology and as a model plant for comparative studies (Mandhan & Singh, 2022).
Eigenschaften
IUPAC Name |
(E)-4-[(1R,2S,3S,4R,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14?,15+,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVJPXABQYFWPD-GSZDNMEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/[C@@H]1[C@]2(CCCC(C2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sterebin A-Stevia rebaudiana | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+)-4-[(R)-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B600632.png)

